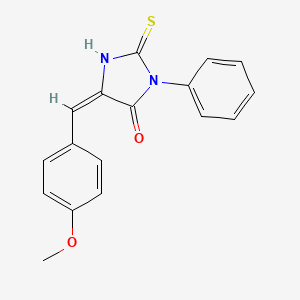

(5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

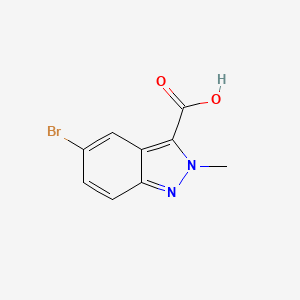

(5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known as 5E-MBP-3P-3,5-DHI-4H-I-4-O, is an organic compound belonging to the imidazole family of heterocyclic compounds. It is a colorless solid with a melting point of 106-107°C and is soluble in many organic solvents. This compound has attracted considerable attention due to its potential applications in the fields of organic chemistry, pharmacology, and medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Thiohydantoins and Tautomerization : A study by Edward & Liu (1969) explored the structure and reactions of thiohydantoin compounds, revealing the existence of tautomers similar to "(5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one". They showed that mono- and dibenzylation reactions could provide insights into the compound's chemical behavior, particularly focusing on sulfur reactions rather than nitrogen (Edward & Liu, 1969).

Crystal Structure Analysis : Hu & Chen (2015) conducted a study on a similar compound, analyzing its crystal structure and spectroscopic properties. This research highlighted the compound's molecular interactions, including weak intramolecular hydrogen bonds and π–π stacking, which are crucial for understanding its chemical and physical properties (Hu & Chen, 2015).

Applications in Catalysis

Lewis Acid Catalyzed Reactions : Bhattacharjya, Agasti, & Ramanathan (2006) investigated the synthesis of imidazolin-5-one derivatives through carbon-carbon bond formation catalyzed by Lewis acids. Their findings demonstrate the compound's utility in organic synthesis, offering a pathway for creating structurally diverse molecules under solvent-free conditions (Bhattacharjya et al., 2006).

Biological Activities

Antibacterial and Nematicidal Activities : A study by Srinivas, Nagaraj, & Reddy (2008) on methylene-bis-thiazolidinone derivatives, including those related to "(5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one", showed potential antibacterial and nematicidal activities. This suggests the compound's derivatives could be explored for applications in agriculture and medicine (Srinivas et al., 2008).

Mecanismo De Acción

Target of Action

The primary targets of (5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one are cyclooxygenase-1, cyclooxygenase-2, proteinase-activated receptor 1, and vitamin K epoxide reductase . These targets play a crucial role in inflammation, pain sensation, and blood clotting processes.

Mode of Action

(5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction leads to changes in the physiological processes controlled by these targets.

Biochemical Pathways

The compound affects the biochemical pathways related to inflammation, pain sensation, and blood clotting. By inhibiting cyclooxygenase-1 and cyclooxygenase-2, (5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one reduces the production of prostaglandins, which are involved in inflammation and pain . By inhibiting proteinase-activated receptor 1 and vitamin K epoxide reductase, it affects the coagulation cascade, potentially reducing blood clotting .

Result of Action

The molecular and cellular effects of (5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one’s action include reduced inflammation and pain due to decreased prostaglandin production, and potentially reduced blood clotting due to its effects on the coagulation cascade .

Propiedades

IUPAC Name |

(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-21-14-9-7-12(8-10-14)11-15-16(20)19(17(22)18-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,22)/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVSDYCWRPBVAF-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Bis(2,2,2-trifluoroethoxy)phosphoryl]-1-(4-bromophenyl)methanamine](/img/structure/B2679392.png)

![N-(2,4-difluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2679395.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2679397.png)

![N-cyclohexyl-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2679399.png)

![4-[5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2679404.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2679406.png)

![3-(2-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2679408.png)

![Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2679413.png)